molecular formula C25H25NO4S B7737397 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide

Cat. No.: B7737397
M. Wt: 435.5 g/mol
InChI Key: JIBWPBRCGMEESN-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a naphthofuran moiety with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include naphthofuran derivatives and benzenesulfonamide derivatives. The key steps in the synthesis may involve:

    Acetylation: Introduction of an acetyl group to the naphthofuran ring.

    Sulfonation: Attachment of the benzenesulfonamide group to the naphthofuran derivative.

    Alkylation: Introduction of ethyl groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methoxybenzenesulfonamide
  • N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzene-1-sulfonamide

Uniqueness

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both acetyl and diethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c1-5-17-11-12-18(6-2)23(13-17)31(28,29)26-22-14-21-24(15(3)27)16(4)30-25(21)20-10-8-7-9-19(20)22/h7-14,26H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWPBRCGMEESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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